Cadaverine-15N2 Dihydrochloride

Description

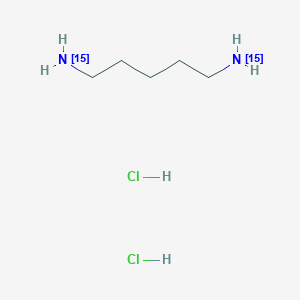

Structure

2D Structure

Properties

IUPAC Name |

pentane-1,5-di(15N2)amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2.2ClH/c6-4-2-1-3-5-7;;/h1-7H2;2*1H/i6+1,7+1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNLEIGUMSBZQP-SGHMELATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC[15NH2])CC[15NH2].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Hydrogenation of Glutaronitrile ¹⁵n₂:an Alternative Chemical Pathway Involves the Reduction of a Dinitrile.nih.govresearchgate.netthe Synthesis Starts with Glutaronitrile, Where the Nitrile Groups Must First Be Synthesized Using a ¹⁵n Labeled Cyanide Source. This Labeled Glutaronitrile is then Subjected to Catalytic Hydrogenation, Typically Using a Nickel Based Catalyst. the Two Nitrile Groups Are Reduced to Primary Amine Groups, Forming Cadaverine ¹⁵n₂.researchgate.netthis Method Can Be Effective but Poses Significant Safety Challenges Due to the High Toxicity of Cyanide Precursors.nih.govit Also Requires Careful Control to Avoid the Formation of Side Products Like Piperidine.nih.gov

Characterization and Purity Assessment of Synthesized Isotopic Variants

After synthesis, the identity, isotopic enrichment, and purity of Cadaverine-15N2 Dihydrochloride must be rigorously confirmed. A combination of analytical techniques is employed for this purpose.

Mass Spectrometry (MS): This is the most critical technique for verifying the successful incorporation of the ¹⁵N isotopes. nist.govnih.gov Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used. nih.gov The mass spectrum of the labeled compound will show a molecular ion peak that is two mass units higher than that of the unlabeled cadaverine (B124047), corresponding to the replacement of two ¹⁴N atoms (14.003 Da) with two ¹⁵N atoms (15.000 Da). frontiersin.org The relative intensities of the labeled and unlabeled peaks allow for the calculation of isotopic purity or enrichment level. frontiersin.orgnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the chemical structure of the molecule. While ¹H and ¹³C NMR spectra confirm the carbon backbone, specialized techniques like ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can directly detect the ¹⁵N-labeled sites, providing definitive proof of the label's position. frontiersin.org

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the chemical purity of the final product. The synthesized compound is run on an appropriate column (such as reversed-phase or hydrophilic interaction), and the chromatogram is analyzed. acs.org A single, sharp peak indicates a high degree of chemical purity, while the presence of other peaks would signify impurities that may need to be removed through further purification steps. nih.gov

Table 2: Analytical Techniques for Characterization and Purity Assessment

| Technique | Purpose | Key Findings |

| Mass Spectrometry (MS) | Confirm molecular weight and isotopic enrichment | Molecular ion peak shifted by +2 m/z; calculation of isotopic purity. frontiersin.orgnist.gov |

| NMR Spectroscopy | Confirm chemical structure and label position | Correct proton and carbon signals; direct detection of ¹⁵N via ¹H-¹⁵N HSQC. frontiersin.org |

| HPLC | Assess chemical purity | A single peak indicates high purity; separation from starting materials and byproducts. nih.gov |

Advances in Isotopic Labeling Techniques for Aliphatic Diamines

The field of isotopic labeling is continually evolving, driven by the need for more efficient, versatile, and cost-effective methods for quantitative analysis in proteomics and metabolomics. nih.gov While the direct synthesis of Cadaverine-¹⁵N₂ is crucial for its use as an internal standard, related advances in labeling techniques for aliphatic diamines and other amine-containing compounds have broadened their analytical applications.

Metabolic Labeling: Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) have been expanded beyond cell culture to whole organisms, including mice and plants. nih.govnih.gov By feeding an organism a diet containing a ¹⁵N-labeled nitrogen source, its entire proteome and metabolome, including aliphatic diamines, become isotopically labeled. This in vivo approach generates complex internal standards that are ideal for quantitative comparisons between different biological states. nih.gov

Chemical Isotope Labeling and Derivatization: For samples where metabolic labeling is not feasible, chemical labeling provides a powerful alternative for quantification. acs.org Methods using isotope-coded derivatization reagents, such as dansyl chloride (¹²C-/¹³C-dansylation) or formaldehyde (B43269) (¹²C-/¹³C-dimethylation), specifically target and tag functional groups like primary and secondary amines. acs.orgacs.org These techniques introduce a stable isotope tag onto the analyte molecule just before LC-MS analysis. While this does not produce a bulk labeled compound like Cadaverine-¹⁵N₂, it allows for highly accurate relative quantification of diamines and other amines in complex biological samples by comparing the peak intensities of the light (¹²C) and heavy (¹³C) labeled versions. acs.orgacs.org These advances provide flexible and high-throughput workflows for studying the role of aliphatic diamines in metabolomics.

Applications in Metabolic Pathway Elucidation Via Isotope Tracing

Fundamental Principles of Stable Isotope Tracing in Metabolic Flux Analysis

Stable isotope tracing is a cornerstone of metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system. nih.govcreative-proteomics.com The core principle involves introducing a substrate, such as Cadaverine-15N2 Dihydrochloride (B599025), that is enriched with a stable, non-radioactive isotope like 15N, into a biological system. creative-proteomics.comnih.gov As the organism metabolizes this labeled substrate, the heavy isotopes become incorporated into downstream metabolites.

By employing analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can detect and quantify the isotopic enrichment in various compounds. ox.ac.ukspringernature.com This information allows for the determination of metabolic fluxes, which are the rates of interconversion between metabolites. nih.gov The labeling pattern of a metabolite is a direct reflection of the flux-weighted average of the labeling patterns of its precursor substrates. nih.gov This enables the relative contributions of converging metabolic pathways to be determined, provided these pathways utilize substrates with distinct isotopic signatures. nih.gov

Stable isotope tracing offers a significant advantage over traditional metabolomics by providing dynamic information about reaction rates and pathway utilization, rather than just static metabolite concentrations. ox.ac.uk The use of stable isotopes like 15N also avoids the safety and logistical challenges associated with radioactive isotopes. nih.gov

Cadaverine-15N2 Dihydrochloride in Microbial Metabolic Studies

The diverse metabolic capabilities of microorganisms make them prime subjects for stable isotope tracing studies. This compound has proven to be a valuable tracer in dissecting intricate microbial metabolic pathways.

Investigation of Lysine (B10760008) Catabolism Pathways in Bacterial Systems

Lysine catabolism in bacteria is a highly diverse process with multiple intersecting pathways. nih.gov The use of isotopically labeled lysine and its derivatives, including this compound, has been instrumental in clarifying these complex routes. For instance, in Escherichia coli, isotope tracing has helped to elucidate the degradation of lysine to succinate (B1194679) via intermediates like glutarate and L-2-hydroxyglutarate. researchgate.net

In Pseudomonas putida, studies have revealed at least two parallel pathways for lysine degradation, one proceeding through 5-aminopentanoate (aminovalerate) and another through L-pipecolate. nih.govnih.gov By supplying labeled lysine and analyzing the isotopic enrichment of downstream metabolites, researchers can determine the relative activity of these different catabolic routes. For example, in Phaeobacter inhibens, the use of uniformly 13C labeled L-lysine has shown that it is catabolized not only directly to acetyl-CoA but also via the ethylmalonyl-CoA pathway, leading to multiple entry points into the tricarboxylic acid (TCA) cycle. nih.gov

Role in Polyamine Biosynthesis and Degradation in Microorganisms

Polyamines, including cadaverine (B124047), are crucial for various cellular processes in microorganisms, such as growth and stress response. nih.govresearchgate.net The biosynthesis and degradation of these molecules are tightly regulated. nih.gov this compound can be used to trace the flow of nitrogen into and out of the polyamine pool.

In E. coli, cadaverine is produced by the decarboxylation of lysine and is known to be involved in mediating acid stress. nih.govtheclinivex.com By using 15N-labeled cadaverine, researchers can track its conversion to other polyamines or its degradation products, providing insights into the enzymes and pathways involved. For example, the acetylation of polyamines, a key step in their degradation, can be monitored by observing the transfer of the 15N label. nih.gov

Tracing Carbon and Nitrogen Dynamics in Microbial Communities

Stable isotope probing (SIP) with labeled compounds like this compound allows for the investigation of carbon and nitrogen flow within complex microbial communities. mdpi.comasm.org By introducing a 13C and/or 15N labeled substrate, researchers can identify which microorganisms in a community are actively metabolizing that substrate. asm.org This is achieved by analyzing the isotopic enrichment in microbial biomass, particularly in nucleic acids (DNA or RNA).

This dual-labeling approach provides a comprehensive understanding of nutrient cycling. mdpi.com For example, tracing both 13C and 15N from labeled organic matter can reveal how carbon and nitrogen are coupled during decomposition and incorporated into microbial biomass. mdpi.comnih.gov This technique is invaluable for studying the intricate metabolic interactions and nutrient fluxes within soil, sediment, and gut microbial ecosystems. asm.orgnerc.ac.uk

This compound in Plant Biochemical Research

In plants, cadaverine plays a role in growth, development, and stress responses. nih.govtandfonline.com Isotope tracing with this compound provides a means to investigate its synthesis and metabolic fate in plant systems.

Analysis of Lysine Decarboxylase Activity and Cadaverine Synthesis in Plants

The primary route for cadaverine synthesis in plants is the decarboxylation of lysine, a reaction catalyzed by the enzyme lysine decarboxylase (LDC). tandfonline.comfrontiersin.org The activity of this enzyme and the subsequent accumulation of cadaverine can be studied using 15N-labeled lysine or cadaverine.

Research in Pisum sativum (pea) seedlings has shown that cadaverine is formed through a specific lysine decarboxylation pathway. biu.ac.ilnih.gov Studies have also demonstrated varying levels of LDC activity and cadaverine accumulation in different plant tissues, suggesting developmental regulation. biu.ac.il In some plants, such as those in the Leguminosae family, cadaverine serves as a precursor for the biosynthesis of quinolizidine (B1214090) alkaloids, which are important for defense against herbivores. nih.gov The use of this compound can help to trace the incorporation of nitrogen from cadaverine into these specialized metabolites.

Isotopic Tracing of Cadaverine in Plant Development and Stress Responses

Isotope tracing using labeled compounds like this compound is a powerful technique to map the metabolic fate of molecules within an organism. By introducing this isotopically labeled version of cadaverine, researchers can track its absorption, transport, and conversion into other molecules, providing direct evidence of its role in various physiological processes.

In plants, cadaverine, a diamine derived from the amino acid lysine, is involved in growth, development, and responses to environmental challenges. nih.gov While many plants are known to synthesize cadaverine, its concentration can vary significantly between species, organs, and developmental stages. nih.govfrontiersin.org Exogenous application of cadaverine has been shown to cause noticeable changes in root system architecture. nih.govfrontiersin.org

Research indicates that cadaverine plays a significant role in how plants handle environmental stress. nih.govfrontiersin.org Studies have reported an increase in cadaverine content when plants are exposed to stressors such as heat, drought, salt, and oxidative stress. nih.govfrontiersin.org The use of isotopic tracers can help clarify the conflicting reports on whether cadaverine acts as a protectant or a stress-exacerbating factor. nih.govfrontiersin.org For instance, in some studies, cadaverine treatment has been shown to improve seed germination and seedling growth under stressful conditions. nih.govfrontiersin.org

Table 1: Observed Effects of Cadaverine in Plant Stress Response

| Plant Species | Stress Condition | Observed Effect of Cadaverine Application | Reference |

|---|---|---|---|

| Mustard (Brassica juncea L.) | Salt, Lead, or Cadmium | Increased germination rate, suggesting a role in stress mitigation. | nih.govfrontiersin.org |

| Barley (Hordeum vulgare L.) | Salt | Promoted seed germination and seedling growth. | frontiersin.org |

| General | Heat, Drought, Salt, Oxidative Stress | Reports of increased endogenous cadaverine content. | nih.govfrontiersin.org |

Interrelationships of Cadaverine with Other Polyamines and Hormonal Regulation in Plants

The function of cadaverine is intricately linked with other polyamines and plant hormones. Polyamines are a class of small, positively charged molecules that, along with cadaverine, include putrescine, spermidine (B129725), and spermine (B22157), all of which are crucial for plant growth and stress tolerance. nih.gov Isotope tracing helps to unravel the complex metabolic grid connecting these compounds.

Cadaverine's metabolic pathway is distinct as it originates from lysine, whereas other common polyamines are derived from ornithine or arginine. nih.gov Despite this, significant crosstalk occurs. Research suggests that cadaverine can influence the levels of other polyamines; for example, cadaverine treatment in some plant systems was found to promote the accumulation of putrescine and spermine while reducing the content of spermidine. nih.govfrontiersin.org Conversely, spermine levels have been shown to modulate a plant's sensitivity to cadaverine. nih.govfrontiersin.org

The interplay extends to plant hormones, which are key regulators of growth and defense. The metabolic pathways of polyamines and certain plant hormones are interconnected, with each group of molecules able to influence the biosynthesis and signaling of the other. nih.gov For instance, defense-related hormones can modulate the expression of genes involved in polyamine metabolism. nih.gov Treatment of barley leaves with methyl-jasmonate, a defense hormone, was shown to increase the levels of free and conjugated putrescine and spermidine and the activity of their metabolic enzymes. frontiersin.org This suggests a coordinated response where hormonal signals can trigger changes in the polyamine profile, including potentially cadaverine, to mount a defense against stressors. frontiersin.org

Table 2: Interactions of Cadaverine with Other Polyamines and Hormones

| Interacting Molecule | Nature of Interaction | Observed Outcome | Reference |

|---|---|---|---|

| Putrescine | Metabolic Crosstalk | Cadaverine treatment can promote putrescine accumulation. | nih.govfrontiersin.org |

| Spermidine | Metabolic Crosstalk | Cadaverine treatment can reduce spermidine content. | nih.govfrontiersin.org |

| Spermine | Metabolic Crosstalk | Cadaverine treatment can induce spermine accumulation. Spermine levels can modulate plant sensitivity to cadaverine. | nih.govfrontiersin.org |

| Plant Hormones (e.g., Methyl-jasmonate) | Regulatory Network | Plant hormones can regulate the expression of polyamine metabolic genes, and polyamines can influence hormone biosynthesis and signaling. | nih.govfrontiersin.org |

Studies in Other Biological Systems (Non-Human Models)

Application in Comparative Metabolic Profiling

This compound is a valuable tool in comparative metabolic profiling, particularly in non-human model organisms. By comparing the metabolic fates of the labeled cadaverine under different conditions or between different phenotypes, researchers can identify key pathway shifts.

A notable application is in the study of bacterial biofilms. In the bacterium Pseudomonas aeruginosa, untargeted metabolomics was used to compare the metabolic profiles of bacteria growing in a free-swimming (planktonic) state versus those in a biofilm. frontiersin.org This comparative analysis revealed that metabolites in the cadaverine branch of the lysine degradation pathway were systematically decreased in the biofilm state. frontiersin.org Supplementing the bacterial culture with exogenous cadaverine led to a significant decrease in biofilm accumulation (by 49%) and an increase in planktonic growth. frontiersin.org This demonstrates how comparing the metabolism of a labeled compound like cadaverine can pinpoint metabolic pathways that act as switches between different biological states. frontiersin.org

Table 3: Comparative Metabolic Profiling of Cadaverine in P. aeruginosa

| Growth State | Cadaverine Pathway Activity | Effect of Exogenous Cadaverine | Reference |

|---|---|---|---|

| Planktonic (Free-swimming) | Higher levels of cadaverine pathway metabolites. | Promotes planktonic growth. | frontiersin.org |

| Biofilm | Systematically decreased levels of cadaverine pathway metabolites. | Reduces biofilm accumulation and alters morphology. | frontiersin.org |

Insights into Biochemical Pathways in Model Organisms

Studies using labeled cadaverine in model organisms like Escherichia coli and Pseudomonas aeruginosa have provided significant insights into their biochemical pathways. In E. coli, cadaverine is known to be involved in mediating acid stress. nih.govfrontiersin.org Furthermore, the cadaverine biosynthesis pathway has been a major target for metabolic engineering. nih.govnih.gov By manipulating the genes for lysine decarboxylase, the key enzyme that produces cadaverine, scientists have engineered E. coli to produce high titers of cadaverine, which is a valuable monomer for the production of polyamides. nih.gov Such work, often guided by isotopic tracing to identify bottlenecks and precursor flows, illuminates the regulatory and competitive aspects of the pathway. nih.gov

In P. aeruginosa, the investigation of the cadaverine pathway has revealed its role as a metabolic switch that influences the organism's mode of growth. frontiersin.org The finding that cadaverine supplementation favors a planktonic state over a biofilm suggests that the intermediates of the lysine degradation pathway, including cadaverine, may serve as preferable carbon and nitrogen sources that fuel a more active, planktonic-like metabolism. frontiersin.org This research provides a clear insight: the regulation of the cadaverine pathway is a key factor in determining the lifestyle of this bacterium, a discovery that could inform strategies to control biofilm formation. frontiersin.org

Analytical Research and Method Development Utilizing Cadaverine 15n2 Dihydrochloride

Development and Validation of Chromatographic Techniques for Cadaverine (B124047) Quantification

The quantification of biogenic amines like cadaverine is crucial in fields ranging from food safety to medical diagnostics. creative-proteomics.com Cadaverine-15N2 dihydrochloride (B599025) plays a pivotal role as an internal standard in the development and validation of robust chromatographic methods, ensuring accuracy and reproducibility.

Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS)

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) has emerged as a powerful technique for the analysis of polar compounds like cadaverine. nih.govresearchgate.net HILIC separates analytes based on their partitioning between a hydrophilic stationary phase and a mobile phase with a high concentration of organic solvent. This approach is particularly advantageous for retaining and separating highly polar molecules that are poorly retained on traditional reversed-phase columns. nih.govresearchgate.net

The use of Cadaverine-15N2 dihydrochloride as an internal standard in HILIC-MS/MS methods is essential for accurate quantification. nih.gov By adding a known amount of the labeled standard to the sample, any variations in sample preparation, injection volume, and ionization efficiency can be corrected, leading to highly reliable results. The development of HILIC-MS/MS methods often involves optimizing mobile phase composition, pH, and the type of stationary phase to achieve the best separation and sensitivity for cadaverine and its labeled internal standard. nih.gov

A study detailing the development of a HILIC-MS/MS method for the quantitation of acylcarnitines in human serum highlights the effectiveness of this technique for separating polar compounds. nih.gov While not directly focused on cadaverine, the principles of method development, including the selection of HILIC over reversed-phase liquid chromatography (RPLC) for optimal analyte separation, are transferable. nih.gov

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) remains a cornerstone of analytical chemistry for the separation and quantification of various compounds, including biogenic amines. researchgate.netiaea.org To enhance the sensitivity and selectivity of HPLC for cadaverine, which lacks a strong chromophore for UV detection, pre-column or post-column derivatization is often employed. nih.gov This process involves reacting the analyte with a labeling agent to form a derivative that is readily detectable by fluorescence or UV-Vis detectors. nih.govnih.gov

Common derivatizing agents for biogenic amines include dansyl chloride, dabsyl chloride, and o-phthalaldehyde (B127526) (OPA). nih.govconicet.gov.ar The choice of derivatizing agent and the optimization of reaction conditions, such as temperature and time, are critical for achieving complete and reproducible derivatization. nih.govnih.gov For instance, one study found that derivatization with dansyl chloride at 60°C for 15 minutes provided the best peak areas for biogenic amines. nih.gov

This compound is invaluable in these HPLC methods as an internal standard. It undergoes the same derivatization reaction as the native cadaverine, and its labeled nature allows for its distinct detection, thereby correcting for any inconsistencies in the derivatization process and chromatographic analysis. nih.gov The development of such methods involves optimizing the mobile phase composition, flow rate, and column type to achieve baseline separation of the derivatized amines. researchgate.netiaea.org

| Parameter | HILIC-MS/MS | HPLC with Advanced Detection |

| Principle | Partitioning on a hydrophilic stationary phase | Separation often preceded by derivatization for enhanced detection |

| Detection | Tandem Mass Spectrometry (MS/MS) | Fluorescence, UV-Vis |

| Internal Standard | This compound | This compound |

| Advantages | High selectivity and sensitivity for polar compounds | Well-established, versatile with various detectors |

| Challenges | Matrix effects, mobile phase optimization | Derivatization efficiency and stability |

Application as an Internal Standard in Quantitative Analytical Assays

The use of stable isotope-labeled internal standards is the gold standard in quantitative analytical chemistry, particularly in mass spectrometry-based assays. nih.govnih.gov this compound, with its mass shift due to the two 15N atoms, is an ideal internal standard for the accurate quantification of cadaverine. biosynth.com This technique, known as isotope dilution mass spectrometry (IDMS), relies on the principle that the labeled and unlabeled analytes behave identically during sample preparation and analysis. nih.govyoutube.com

By adding a known quantity of this compound to a sample, a ratio of the native analyte to the labeled standard can be precisely measured by a mass spectrometer. nih.govyoutube.com This ratio is then used to calculate the exact concentration of the native cadaverine in the original sample. This approach effectively compensates for sample loss during extraction, derivatization, and chromatographic separation, as well as for variations in instrument response. nih.govrsc.org

The application of IDMS with this compound is crucial in various research areas, including:

Metabolomics: To accurately determine the levels of cadaverine in biological fluids and tissues, providing insights into metabolic pathways and disease states. nih.govnih.govmetabolomicsworkbench.org

Food Science: To quantify cadaverine as an indicator of food spoilage and quality. creative-proteomics.com

Forensic Science: To analyze cadaverine in decomposing tissues to aid in determining the postmortem interval. creative-proteomics.com

The high accuracy and precision afforded by using this compound as an internal standard make it an indispensable tool for reliable quantitative analysis. nih.govyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopic Applications for Structural and Kinetic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules. hmdb.caresearchgate.net The incorporation of 15N isotopes into molecules like cadaverine significantly enhances the utility of NMR for studying nitrogen-containing compounds. alfa-chemistry.comyoutube.com 15N NMR provides direct information about the chemical environment of nitrogen atoms within a molecule. wur.nl

The use of this compound allows for a variety of advanced NMR experiments, including:

1H-15N Heteronuclear Single Quantum Coherence (HSQC): This two-dimensional NMR experiment correlates the chemical shifts of protons directly bonded to 15N atoms, providing a unique fingerprint of the molecule. youtube.com

1H-15N Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range couplings between protons and 15N atoms, aiding in the complete structural assignment of the molecule and its interaction partners.

These techniques are particularly valuable for studying the interactions of cadaverine with other molecules, such as proteins or nucleic acids. nih.govnih.gov By observing changes in the 15N chemical shifts upon binding, researchers can identify the specific nitrogen atoms involved in the interaction and gain insights into the binding interface. Furthermore, 15N NMR can be used to study the kinetics of reactions involving cadaverine, such as enzymatic conversions, by monitoring the changes in the NMR signals over time.

| NMR Experiment | Information Provided | Application in this compound Studies |

| 1D 15N NMR | Direct observation of nitrogen chemical environments. wur.nl | Characterization of the electronic environment of the nitrogen atoms. |

| 1H-15N HSQC | Correlation of protons and directly attached nitrogens. youtube.com | Structural fingerprinting and assignment of N-H correlations. |

| 1H-15N HMBC | Correlation of protons and nitrogens over multiple bonds. | Elucidation of molecular connectivity and interactions. |

Advancements in Mass Spectrometry-Based Metabolomics for Labeled Compounds

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, heavily relies on mass spectrometry for the detection and quantification of metabolites. nih.govnih.gov The use of stable isotope-labeled compounds, such as this compound, has significantly advanced the field of metabolomics. nih.govnih.govresearchgate.net

Isotope labeling in metabolomics serves several key purposes:

Flux Analysis: By introducing a labeled precursor into a biological system, researchers can trace the metabolic fate of the label through various pathways. This allows for the determination of metabolic fluxes and the identification of active pathways under different conditions. nih.gov

Metabolite Identification: The characteristic mass shift of labeled compounds aids in their unambiguous identification within complex biological mixtures, reducing the likelihood of false positives. researchgate.net

Quantitative Metabolomics: As discussed previously, labeled compounds are essential for accurate quantification using isotope dilution strategies. nih.gov

Recent advancements in high-resolution mass spectrometry and computational tools have further enhanced the power of isotope-based metabolomics. nih.govresearchgate.net These technologies enable the detection of subtle changes in metabolite levels and the comprehensive mapping of metabolic networks. The use of this compound in metabolomics studies can provide valuable information on lysine (B10760008) metabolism, as cadaverine is a direct downstream product. nih.govhmdb.ca This can be particularly important in understanding diseases associated with defects in lysine metabolism. creative-proteomics.comhmdb.ca

| Application in Metabolomics | Role of this compound |

| Metabolic Flux Analysis | Tracing the flow of nitrogen from lysine through the cadaverine biosynthesis pathway. nih.gov |

| Metabolite Identification | Unambiguous identification of cadaverine in complex biological samples. researchgate.net |

| Quantitative Analysis | Accurate measurement of cadaverine concentrations in various biological states. nih.gov |

Investigations into Cadaverine 15n2 Dihydrochloride As a Precursor and Biomarker

Precursor Role in Secondary Metabolite Biosynthesis

Cadaverine (B124047) is the foundational building block for several classes of alkaloids and other nitrogen-containing compounds, particularly in plants and microorganisms. By supplying Cadaverine-15N2 Dihydrochloride (B599025) to a biological system, researchers can use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to track the incorporation of the ¹⁵N label into downstream products, thereby confirming and mapping biosynthetic pathways.

The biosynthesis of quinolizidine (B1214090) alkaloids, a group of compounds primarily found in the Leguminosae family (e.g., lupins), is one of the most well-studied pathways involving cadaverine. nih.gov Feeding studies using isotopically labeled cadaverine have been fundamental to understanding this process.

Research has shown that the decarboxylation of the amino acid L-lysine to form cadaverine is the first committed step in the synthesis of these alkaloids. nih.govnih.gov This cadaverine unit is then oxidatively deaminated by a diamine oxidase to produce 5-aminopentanal, which spontaneously cyclizes to form a key intermediate, Δ¹-piperideine. nottingham.ac.uk Subsequent enzymatic steps assemble multiple cadaverine-derived units into the characteristic tetracyclic quinolizidine skeleton.

Tracer experiments have provided detailed insights into this assembly. Studies using precursors like (R)- and (S)-[1-²H]cadaverine dihydrochloride fed to Sophora microphylla plants helped to elucidate the stereospecific steps involved in the formation of complex alkaloids such as matrine, anagyrine, and N-methylcytisine. gla.ac.uk The successful incorporation of the labeled cadaverine into these final products, as detected by ²H NMR spectroscopy, confirmed its precursor status and shed light on the intricate enzymatic reactions of the pathway. gla.ac.uk

Table 1: Quinolizidine Alkaloids Derived from Cadaverine

| Alkaloid | Plant Family/Genus | Key Findings from Labeling Studies |

|---|---|---|

| Matrine | Leguminosae (Sophora) | Feeding studies with labeled cadaverine confirmed its incorporation. gla.ac.uk |

| Anagyrine | Leguminosae (Sophora) | Demonstrated to be biosynthesized from a cadaverine precursor. gla.ac.uk |

| N-methylcytisine | Leguminosae (Sophora) | Labeled cadaverine was successfully traced into its structure. gla.ac.uk |

| Lupinine | Leguminosae (Lupinus) | Formed from the cyclization of the cadaverine unit. nih.gov |

| Sparteine | Leguminosae (Lupinus) | Derived from the condensation of three cadaverine units. |

This table is interactive. Click on the headers to sort.

Beyond quinolizidine alkaloids, cadaverine serves as a precursor to a variety of other secondary metabolites. Its metabolic flexibility allows it to be incorporated into different structural scaffolds.

Piperidine (B6355638) Alkaloids : In plants like Nicotiana (tobacco), cadaverine is a known precursor for piperidine alkaloids such as anabasine. nih.gov Transgenic root cultures of Nicotiana engineered with a bacterial lysine (B10760008) decarboxylase gene showed enhanced production of cadaverine, which was subsequently converted into anabasine. nih.gov

Cadaverine Conjugates : Cadaverine can be conjugated with other molecules, such as phenolic compounds. For example, hairy root cultures of tobacco have been observed to metabolize cadaverine into hydroxycinnamoyl cadaverine. nih.gov These conjugates may play roles in plant defense or stress response.

N-Alkylated Derivatives : The nitrogen atoms of cadaverine can be alkylated, leading to different alkaloids. Feeding transformed root cultures of Nicotiana rustica with N-ethylcadaverine resulted in the formation of a new alkaloid analogue, N-ethylanabasine, demonstrating the plasticity of the pathway. gla.ac.uk Similarly, N-methylcadaverine is a proposed intermediate in the biosynthesis of granatane alkaloids found in pomegranate. researchgate.net

Other Alkaloid Classes : While less definitively established, it has been suggested that cadaverine may also act as a precursor in the biosynthesis of pyrrolizidine (B1209537) and tropane (B1204802) alkaloids, which have significant pharmacological properties and are used by plants as a defense against herbivores. researchgate.net

Utilization as an Isotopic Marker in Biochemical Transformations

The primary utility of Cadaverine-15N2 Dihydrochloride is as a stable isotopic marker to trace biochemical transformations. nih.gov When introduced into a biological system, the heavy ¹⁵N atoms act as a "tag" that can be detected in downstream metabolites. This allows for the unambiguous identification of metabolic products derived from cadaverine and helps quantify the flow, or flux, of metabolites through a pathway.

This method is fundamental in metabolomics and fluxomics studies. For example, by providing a ¹⁵N-labeled precursor like this compound and analyzing the resulting metabolites with mass spectrometry, researchers can distinguish between pre-existing pools of a compound and newly synthesized molecules. This approach has been crucial in confirming the steps of alkaloid biosynthesis, where the incorporation of ¹⁵N from labeled cadaverine into the final alkaloid structure provides definitive proof of the metabolic link. gla.ac.uk

Tracing the Formation and Turnover of Related Biogenic Amines

Cadaverine is part of a larger family of biogenic amines, which are crucial signaling molecules and metabolic intermediates in most organisms. Using this compound allows for the investigation of its own metabolic fate and its relationship with other polyamines.

The primary catabolic pathway for cadaverine involves oxidative deamination, a reaction catalyzed by diamine oxidases. nih.gov This process breaks down cadaverine into 5-aminopentanal, hydrogen peroxide (H₂O₂), and ammonia. nih.gov By monitoring the disappearance of the ¹⁵N label from the cadaverine pool and its potential appearance in breakdown products, researchers can quantify the rate of cadaverine turnover.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 5-aminopentanal |

| Anabasine |

| Anagyrine |

| Cadaverine |

| This compound |

| Cytisine |

| Granatane alkaloids |

| Hydroxycinnamoyl cadaverine |

| Hydrogen peroxide |

| L-lysine |

| Lupinine |

| Matrine |

| N-ethylanabasine |

| N-methylcadaverine |

| N-methylcytisine |

| Piperidine alkaloids |

| Putrescine |

| Pyrrolizidine alkaloids |

| Quinolizidine alkaloids |

| Sparteine |

| Spermidine (B129725) |

| Tropane alkaloids |

This table is interactive. Click on the header to sort.

Environmental and Ecological Research with Cadaverine 15n2 Dihydrochloride

Environmental Fate and Behavior of Diamines Using Isotopic Tracers

Isotopic tracers are instrumental in elucidating the environmental pathways of chemical compounds. hutton.ac.uk By labeling a compound with a stable isotope like ¹⁵N, researchers can track its movement and transformation within various environmental compartments, such as soil, water, and air. This approach is particularly valuable for studying diamines like cadaverine (B124047), which are naturally present in the environment from the decomposition of organic matter. frontiersin.orgnih.gov

The use of Cadaverine-15N2 Dihydrochloride (B599025) allows for the precise tracking of the nitrogen atoms within the cadaverine molecule. This enables scientists to distinguish the labeled cadaverine from the background pool of unlabeled cadaverine and other nitrogen-containing compounds. Research in this area can determine several key parameters regarding the environmental fate of diamines:

Transport and Mobility: Studies can be designed to measure the movement of ¹⁵N-labeled cadaverine through soil profiles, its leaching into groundwater, or its transport in surface waters. This information is critical for understanding how these compounds are distributed in the environment.

Sorption and Partitioning: The extent to which cadaverine binds to soil particles, sediments, and organic matter can be quantified by measuring the distribution of the ¹⁵N label between solid and aqueous phases.

Volatilization: While cadaverine is a diamine, understanding its potential for volatilization under different environmental conditions (e.g., pH, temperature) can be aided by tracing the ¹⁵N label in atmospheric samples.

The data gathered from these studies are essential for developing predictive models of how diamines behave in the environment, which can inform risk assessments and management strategies for environments rich in decaying organic matter.

Assessment of Biodegradation Rates and Routes in Environmental Matrices

The biodegradation of organic compounds is a key process that influences their persistence and potential impact on ecosystems. Isotopic tracers provide a definitive method for assessing the rates and pathways of biodegradation. nih.gov When Cadaverine-15N2 Dihydrochloride is introduced into an environmental matrix, such as soil or water, the transformation of the ¹⁵N label into other chemical forms is a direct measure of its degradation.

Key research findings that can be derived from using ¹⁵N-labeled cadaverine include:

Mineralization Rates: The conversion of the organic nitrogen in cadaverine to inorganic forms like ammonium (B1175870) (NH₄⁺) and nitrate (B79036) (NO₃⁻) can be precisely measured by tracking the appearance of the ¹⁵N label in these inorganic pools. This provides a direct measure of the rate at which cadaverine is being broken down and its nitrogen made available to other organisms.

Identification of Degradation Products: By analyzing the various ¹⁵N-labeled metabolites formed during the degradation process, researchers can reconstruct the biochemical pathways involved in cadaverine breakdown. This can reveal whether the degradation is complete (mineralization) or partial, leading to the formation of other organic compounds.

Influence of Environmental Factors: The rates of biodegradation can be compared under different environmental conditions (e.g., aerobic vs. anaerobic, different soil types, presence of other nutrients) to understand what factors control the persistence of cadaverine in the environment.

A study on the biodegradation of dissolved organic matter from animal carcass disposal sites highlighted the mineralization of dissolved organic carbon, a process that would be more precisely traced for nitrogenous compounds like cadaverine using ¹⁵N labeling. researchgate.net

This compound in Soil Nitrogen Cycling Studies

Soil nitrogen cycling is a complex web of processes including mineralization, immobilization, nitrification, and denitrification. so.ch The introduction of ¹⁵N-labeled organic compounds is a well-established technique for quantifying the rates of these transformations. mdpi.comoup.com Cadaverine, being a nitrogen-rich organic molecule produced during decomposition, plays a role in this cycle. frontiersin.orgmdpi.com

The use of this compound in soil incubation studies or field experiments can provide detailed insights into:

Contribution to the Soil Nitrogen Pool: By tracing the flow of ¹⁵N from cadaverine into different soil nitrogen pools (e.g., microbial biomass, soil organic matter, inorganic nitrogen), researchers can quantify its contribution to soil fertility.

Nitrogen Uptake by Plants: In studies involving plants, the amount of ¹⁵N from the labeled cadaverine that is assimilated by the plants can be measured. This demonstrates the extent to which nitrogen from decomposing organic matter is available to and utilized by vegetation. oup.com

Interaction with Microbial Communities: The incorporation of ¹⁵N from cadaverine into microbial biomass provides a direct measure of its use as a nitrogen source by soil microorganisms. This helps in understanding the microbial dynamics associated with decomposition.

The table below illustrates hypothetical data from a soil nitrogen cycling study using this compound, showing the distribution of the ¹⁵N label in different soil and plant compartments over time.

| Time (Days) | ¹⁵N in Microbial Biomass (mg/kg) | ¹⁵N in Soil Organic Matter (mg/kg) | ¹⁵N as Ammonium (mg/kg) | ¹⁵N as Nitrate (mg/kg) | ¹⁵N in Plant Tissue (mg/kg) |

| 1 | 2.5 | 0.5 | 1.0 | 0.2 | 0.1 |

| 7 | 4.0 | 1.2 | 2.5 | 1.5 | 0.8 |

| 30 | 1.5 | 3.0 | 1.0 | 3.5 | 5.0 |

| 90 | 0.8 | 4.5 | 0.5 | 2.0 | 12.0 |

Role of Cadaverine-Producing Microbes in Environmental Contexts

A variety of microorganisms in the soil and on plant surfaces (phyllosphere) are known to produce cadaverine. frontiersin.orgnih.gov These microbes play a significant role in the decomposition of organic matter and the cycling of nutrients. Research has shown that exposure to cadaverine can influence the abundance of microbial genes related to carbon and nitrogen cycling. researchgate.net For instance, one study found that cadaverine exposure could inhibit pathways in nitrogen fixation and promote carbon degradation. researchgate.net

Understanding the ecological role of these microbes can be enhanced by studies that combine microbial community analysis with isotopic tracing. For example, by adding this compound to a soil system, researchers could identify which specific microbial species are actively consuming the cadaverine by tracing the ¹⁵N into their cellular components. This approach, known as stable isotope probing (SIP), can link microbial identity to ecological function.

The table below lists some examples of cadaverine-producing bacteria and their potential environmental roles.

| Microbial Genus | Environmental Context | Potential Role |

| Escherichia | Soil, Water, Animal Guts | Decomposition, Acid Stress Response frontiersin.org |

| Pseudomonas | Soil, Water, Plant Surfaces | Decomposition, Biofilm Formation frontiersin.orgnih.gov |

| Azospirillum | Rhizosphere (Plant Roots) | Plant Growth Promotion, Nitrogen Cycling frontiersin.orgnih.gov |

| Bacillus | Soil | Decomposition, Nutrient Cycling |

The study of cadaverine-producing microbes is essential for a complete understanding of how decomposition processes influence the broader ecosystem, from nutrient availability to plant health.

Advanced Research Methodologies and Theoretical Frameworks

Integration of Multi-Omic Approaches with Isotope Tracing for Systems-Level Understanding

The integration of multi-omic disciplines—genomics, transcriptomics, proteomics, and metabolomics—with stable isotope tracing provides a powerful toolkit for a holistic view of cellular metabolism. The use of ¹⁵N-labeled compounds, such as Cadaverine-15N2 Dihydrochloride (B599025), is instrumental in these studies. By introducing a labeled form of cadaverine (B124047) into a biological system, researchers can trace the nitrogen atoms through various metabolic pathways. alfa-chemistry.com

This approach allows for the elucidation of the flow of nitrogen and the dynamics of metabolic networks. alfa-chemistry.com For instance, in studies of plant-microbe interactions, ¹⁵N-labeled cadaverine can help determine its fate, whether it is incorporated into other biomolecules, or its role in signaling pathways under specific environmental conditions. nih.gov Similarly, in microbial studies, tracing ¹⁵N from cadaverine can reveal its contribution to the synthesis of other polyamines or its involvement in stress response mechanisms. nih.gov

Recent studies have highlighted the power of combining these techniques. For example, untargeted metabolomics using NMR spectroscopy has been employed to identify significant metabolic differences between planktonic and biofilm phenotypes of Pseudomonas aeruginosa, revealing a decrease in cadaverine pathway metabolites in biofilms. frontiersin.org Supplementing this with ¹⁵N-tracing could definitively map the metabolic fate of cadaverine in these different growth states. Furthermore, multi-omics methods have been used to investigate the impact of cadaverine on antibiotic resistomes in aquatic environments, demonstrating its influence on the microbiome. nih.gov

Computational Modeling and Flux Analysis of Cadaverine-Related Metabolic Networks

Computational modeling has become an indispensable tool for analyzing the complex data generated from metabolomics and isotope tracing experiments. ijml.orgnih.gov Metabolic flux analysis (MFA), particularly when coupled with stable isotope labeling, allows for the quantification of the rates of metabolic reactions within a network. numberanalytics.comnih.gov By introducing Cadaverine-15N2 Dihydrochloride and monitoring the distribution of the ¹⁵N label in downstream metabolites, researchers can calculate the flux through pathways involving cadaverine. numberanalytics.comnih.gov

These models can simulate how perturbations, such as genetic modifications or environmental stress, affect the flow of metabolites through the cadaverine-related network. For example, in engineered E. coli designed for cadaverine production, MFA can identify bottlenecks in the biosynthetic pathway and suggest targets for optimization to improve yields. researchgate.net The development of sophisticated software tools is crucial for the analysis of data from stable isotope-labeled metabolomics, helping to overcome the bottleneck in data interpretation and paving the way for system-scale understanding. nih.gov

The table below illustrates the types of data that can be generated and analyzed through these integrated approaches.

| Analytical Approach | Data Generated | Insights Gained |

| Multi-Omics | Gene expression levels, protein abundance, metabolite concentrations. | Identification of genes, proteins, and pathways affected by cadaverine. |

| ¹⁵N Isotope Tracing | Incorporation of ¹⁵N into various biomolecules over time. | Tracing the metabolic fate of cadaverine and its contribution to other pathways. |

| Metabolic Flux Analysis | Rates of enzymatic reactions in the metabolic network. | Quantification of the flow through cadaverine-related pathways. |

| Computational Modeling | In silico predictions of metabolic behavior under different conditions. | Understanding the systemic response to changes in cadaverine metabolism. |

Development of New Experimental Designs for this compound Studies

The effective use of this compound in research necessitates the development of optimized experimental designs. nih.gov The choice of labeling strategy, whether pulse-chase or steady-state labeling, the duration of the experiment, and the frequency of sampling are all critical factors that must be carefully considered to obtain meaningful data. numberanalytics.com

For instance, a pulse-chase experiment with this compound can be used to determine the turnover rate of cadaverine and its conversion to other metabolites. In this design, the biological system is first exposed to the labeled compound for a short period (the "pulse") and then transferred to a medium containing the unlabeled form (the "chase"). By analyzing samples at different time points during the chase, researchers can track the decline of the ¹⁵N label in cadaverine and its appearance in other molecules. nih.govresearchgate.net

The selection of the appropriate analytical technique is also crucial. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary methods used to detect and quantify stable isotope labels in metabolites. numberanalytics.com The choice between these techniques depends on the specific research question, the types of metabolites being analyzed, and the required sensitivity and resolution. numberanalytics.com

Future Directions in Cadaverine Research with Stable Isotope Labeling

The future of cadaverine research using stable isotope labeling is poised for significant advancements. The development of more sophisticated analytical technologies, including high-resolution mass spectrometry and advanced NMR techniques, will enable more precise and comprehensive analysis of ¹⁵N-labeled metabolites. adesisinc.commarkwideresearch.com

A key area of future research will be the application of these methods to more complex biological systems, such as whole organisms and microbial communities. nih.govresearchgate.net This will provide a more complete picture of the role of cadaverine in health and disease, as well as its ecological significance. For example, in vivo dynamic metabolomics using stable isotope labeling holds great promise for understanding the real-time metabolic perturbations caused by changes in cadaverine levels. monash.edu

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying Cadaverine-<sup>15</sup>N2 Dihydrochloride to ensure isotopic purity?

- Methodological Answer : Synthesis typically involves isotopic labeling via microbial biosynthesis or chemical synthesis using <sup>15</sup>N-enriched precursors. Purification may require ion-exchange chromatography or recrystallization to remove unlabeled contaminants. Confirm isotopic purity using <sup>15</sup>N NMR (≥99% enrichment) and high-resolution mass spectrometry (HRMS). Ensure compliance with protocols for handling labeled compounds, as outlined in laboratory safety guidelines .

Q. How should researchers handle and store Cadaverine-<sup>15</sup>N2 Dihydrochloride to maintain stability?

- Methodological Answer : Store in airtight, light-resistant containers at -20°C under inert gas (e.g., argon) to prevent oxidation or hygroscopic degradation. Avoid exposure to strong acids/alkalis, oxidizing agents, or high humidity, which may alter its stability . Pre-weigh aliquots in a controlled environment (e.g., glovebox) to minimize repeated freeze-thaw cycles.

Q. What analytical techniques are most effective for characterizing the isotopic enrichment of Cadaverine-<sup>15</sup>N2 Dihydrochloride?

- Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) with isotopic ratio analysis to quantify <sup>15</sup>N incorporation. Nuclear magnetic resonance (<sup>15</sup>N NMR) provides structural confirmation and isotopic distribution. Cross-validate results with elemental analysis (EA) for nitrogen content .

Advanced Research Questions

Q. How can isotopic labeling with Cadaverine-<sup>15</sup>N2 Dihydrochloride be optimized in metabolic flux analysis (MFA) studies?

- Methodological Answer : Design pulse-chase experiments with controlled dosing to track nitrogen incorporation into polyamine pathways. Use kinetic modeling (e.g., isotopomer spectral analysis) to quantify flux rates. Validate with intracellular metabolite extraction followed by LC-MS/MS, referencing isotopic standards . Address background noise by normalizing to unlabeled controls.

Q. What strategies resolve contradictions in data when studying bacterial polyamine uptake using Cadaverine-<sup>15</sup>N2 Dihydrochloride?

- Methodological Answer : If uptake kinetics conflict with literature, verify assay conditions (pH, temperature, competing ions) and bacterial strain specificity. Perform dose-response curves and competitive inhibition assays. Use radiolabeled [<sup>3</sup>H]-cadaverine as a cross-reference to validate <sup>15</sup>N tracer results .

Q. How does the dihydrochloride form influence solubility and reactivity compared to other salt forms in neurotoxicity studies?

- Methodological Answer : The dihydrochloride form enhances aqueous solubility (critical for in vitro assays) but may increase ionic strength, affecting membrane potential measurements. Compare with free-base or mono-hydrochloride forms using parallel solubility tests (e.g., shake-flask method). Adjust buffer composition to account for chloride ion interference .

Q. What protocols ensure reproducibility in longitudinal studies using Cadaverine-<sup>15</sup>N2 Dihydrochloride?

- Methodological Answer : Standardize batch-to-batch consistency by certifying isotopic enrichment (via EA or MS) and purity (HPLC ≥98%). Document storage conditions and aliquot preparation in metadata. Include internal controls (e.g., unlabeled cadaverine) in each experiment to detect degradation or contamination .

Q. What are the ecological implications of using Cadaverine-<sup>15</sup>N2 Dihydrochloride in environmental analysis?

- Methodological Answer : While used as a standard in environmental polyamine detection (e.g., HPLC-UV), its persistence in soil/water remains understudied. Conduct microcosm experiments to assess biodegradation rates under varying pH and microbial activity. Monitor <sup>15</sup>N leaching via stable isotope probing (SIP) to evaluate ecosystem mobility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.